5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure characterized by the presence of four methyl groups and a nitrile group attached to a dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonitrile typically involves the alkylation of a naphthalene derivative. One common method is the direct alkylation of unsubstituted catechol with 2,5-dichloro-2,5-dimethylhexane in methylene chloride in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.
Pharmaceutical Research: The compound’s derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound is structurally similar but contains a dione group instead of a nitrile group.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol: This compound has hydroxyl groups instead of a nitrile group.
Uniqueness
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitrile group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZJQCDPRSBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#N)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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